1-(4-n-Propylphenyl)-2-butanol
Description
1-(4-n-Propylphenyl)-2-butanol is a secondary alcohol featuring a 4-n-propylphenyl substituent attached to the second carbon of a butanol backbone. Its molecular structure combines hydrophobic aromatic and alkyl moieties with a polar hydroxyl group, conferring unique physicochemical properties.
Properties
IUPAC Name |
1-(4-propylphenyl)butan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-3-5-11-6-8-12(9-7-11)10-13(14)4-2/h6-9,13-14H,3-5,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLHITWCSDKELB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)CC(CC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-n-Propylphenyl)-2-butanol can be synthesized through several methods. One common approach involves the Grignard reaction, where 4-n-propylbenzyl chloride reacts with butanal in the presence of magnesium and anhydrous ether to form the desired alcohol. The reaction is typically carried out under an inert atmosphere to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 1-(4-n-Propylphenyl)-2-butanone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions to achieve the reduction of the ketone to the corresponding alcohol.
Chemical Reactions Analysis
Types of Reactions: 1-(4-n-Propylphenyl)-2-butanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(4-n-Propylphenyl)-2-butanone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of the alcohol can lead to the formation of 1-(4-n-Propylphenyl)-2-butane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 1-(4-n-Propylphenyl)-2-chlorobutane.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed:
Oxidation: 1-(4-n-Propylphenyl)-2-butanone.
Reduction: 1-(4-n-Propylphenyl)-2-butane.
Substitution: 1-(4-n-Propylphenyl)-2-chlorobutane.
Scientific Research Applications
1-(4-n-Propylphenyl)-2-butanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism by which 1-(4-n-Propylphenyl)-2-butanol exerts its effects involves its interaction with specific molecular targets and pathways. As a secondary alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can influence various biochemical pathways, leading to changes in cellular functions and metabolic processes.
Comparison with Similar Compounds
2-Butanol and Substituted Alcohols
- 2-Butanol (C₄H₁₀O): The parent alcohol lacks aromatic substituents. It is a volatile liquid (boiling point: 99°C) with moderate polarity. In biological systems, 2-butanol weakly inhibits phosphatidic acid (PA) production and mTOR multimerization compared to 1-butanol .
- 1-(4-n-Propylphenyl)-2-butanol: The addition of a 4-n-propylphenyl group increases molecular weight and hydrophobicity (higher logP), reducing volatility and enhancing lipid solubility.
Bitertanol (1-(4-Biphenylyloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanol)
- Structural Similarities: Both compounds share a 2-butanol backbone.
- Key Differences: Bitertanol incorporates a triazole ring and biphenylyloxy group, which are critical for its antifungal activity . In contrast, this compound lacks these functional groups, suggesting divergent biological roles. The propylphenyl group may instead promote surfactant-like behavior or serve as an intermediate in synthesizing aromatic polymers.
Substituted Phenols (e.g., 4-Propylphenol, 4-Butylphenol)
- 4-Propylphenol (C₉H₁₂O): Features a phenolic hydroxyl group directly attached to a para-propyl-substituted benzene ring. Phenols are more acidic (pKa ~10) than alcohols (pKa ~16–19) due to resonance stabilization of the phenoxide ion.
- This compound: The alcohol group is less acidic but may exhibit greater solubility in organic solvents. The spatial separation of the hydroxyl group from the aromatic ring could reduce steric hindrance in reactions compared to ortho-substituted phenols .
Aromatic Carboxylic Acids (e.g., 4-(4-Methylphenyl)butanoic Acid)
- 4-(4-Methylphenyl)butanoic Acid (C₁₁H₁₄O₂): Contains a carboxylic acid group, which is highly polar and acidic (pKa ~4–5). This functional group enables hydrogen bonding and salt formation.
- This compound: The alcohol group offers milder polarity and acidity, favoring different reactivity pathways (e.g., esterification over decarboxylation). The propyl chain may enhance lipophilicity compared to methyl-substituted analogs .
Physicochemical and Functional Property Comparison
| Property | This compound | 2-Butanol | Bitertanol | 4-Propylphenol | 4-(4-Methylphenyl)butanoic Acid |
|---|---|---|---|---|---|
| Molecular Weight | ~206 g/mol | 74.12 g/mol | ~336 g/mol | 136.19 g/mol | 178.23 g/mol |
| Functional Group | Secondary alcohol | Secondary alcohol | Triazole, ether | Phenol | Carboxylic acid |
| Boiling Point | Estimated >150°C | 99°C | >250°C | 230–235°C | >200°C |
| logP (Lipophilicity) | ~3.5–4.0 | 0.88 | ~4.2 | ~3.0 | ~2.8 |
| Acidity (pKa) | ~16–19 | ~16–19 | N/A | ~10 | ~4.5 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
